molecular formula C8H7BrFNO2 B1420861 ethyl 5-bromo-2-fluoropyridine-4-carboxylate CAS No. 1214332-81-6

ethyl 5-bromo-2-fluoropyridine-4-carboxylate

Cat. No.: B1420861
CAS No.: 1214332-81-6
M. Wt: 248.05 g/mol
InChI Key: QQEXNULDCYCOED-UHFFFAOYSA-N
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Description

ethyl 5-bromo-2-fluoropyridine-4-carboxylate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . It is a derivative of isonicotinic acid, where the ethyl ester group is substituted with bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2-fluoropyridine-4-carboxylate typically involves the esterification of 5-bromo-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time and energy consumption .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions can yield derivatives where the bromine or fluorine atoms are replaced by other functional groups.
  • Oxidation can lead to the formation of carboxylic acids or ketones.
  • Reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXNULDCYCOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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